Cas no 1111290-53-9 (3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)

3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core linked to a 1,2,4-oxadiazole moiety via a methylsulfanyl bridge. The presence of a 3-bromophenyl substituent on the oxadiazole ring and a phenyl group on the pyridazine enhances its potential as a versatile intermediate in medicinal and agrochemical research. The bromine atom offers a reactive site for further functionalization, while the oxadiazole and pyridazine rings contribute to its structural diversity and binding affinity. This compound is of interest in the development of bioactive molecules due to its balanced lipophilicity and potential for selective interactions with biological targets. Suitable for synthetic and pharmacological studies.
3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine structure
1111290-53-9 structure
Product Name:3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine
CAS No:1111290-53-9
MF:C19H13BrN4OS
MW:425.301721334457
CID:5386842
Update Time:2025-10-21

3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
    • 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine
    • Inchi: 1S/C19H13BrN4OS/c20-15-8-4-7-14(11-15)19-21-17(25-24-19)12-26-18-10-9-16(22-23-18)13-5-2-1-3-6-13/h1-11H,12H2
    • InChI Key: YGINACVNVYNRNN-UHFFFAOYSA-N
    • SMILES: O1C(CSC2=NN=C(C3=CC=CC=C3)C=C2)=NC(C2=CC=CC(Br)=C2)=N1

3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine Pricemore >>

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Additional information on 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

Professional Introduction to Compound with CAS No. 1111290-53-9 and Product Name: 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

The compound identified by the CAS number 1111290-53-9 and the product name 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.

At the core of this compound's structure lies a pyridazine moiety, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The presence of a 3-bromophenyl group further enhances the compound's reactivity and functionality, allowing for further derivatization and modification to tailor its biological activity.

The 1,2,4-oxadiazole ring is another critical component of this compound. Oxadiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this oxadiazole ring, particularly the presence of a methylsulfanyl group at the 5-position, contributes to the compound's unique pharmacophore and influences its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional aspects of this compound. Studies using high-throughput virtual screening have identified potential binding interactions between this molecule and various protein targets, suggesting its utility in modulating key biological pathways involved in diseases such as cancer and neurodegeneration.

Experimental investigations have further validated these computational findings. In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several enzymes implicated in disease progression. Notably, its ability to inhibit kinases, which are critical regulators of cell signaling pathways, has been particularly noteworthy. This aligns with the growing interest in kinase inhibitors as therapeutic agents for a wide range of disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-bromophenyl group at an early stage is crucial for subsequent functionalization. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex framework of the molecule efficiently.

One of the most compelling aspects of this compound is its potential as a lead candidate for drug development. Its unique structural features offer multiple opportunities for optimization to enhance its pharmacological profile. Researchers are exploring various strategies to improve its solubility, bioavailability, and target specificity through structural modifications.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. By leveraging large datasets and predictive models, scientists can rapidly screen vast libraries of compounds for their potential therapeutic efficacy. This approach has been instrumental in identifying novel scaffolds that exhibit desirable biological activities.

Preclinical studies are underway to evaluate the safety and efficacy of this compound in animal models. These studies aim to provide preliminary evidence supporting its potential as a therapeutic agent. The results from these trials will be critical in determining whether it progresses to clinical testing in humans.

The development of new drugs is often hampered by challenges such as toxicity and off-target effects. However, preliminary data suggest that this compound demonstrates favorable safety profiles at relevant concentrations. Further investigation into its mechanism of action will provide valuable insights into how it interacts with biological systems and why it exhibits specific therapeutic effects.

The role of pyridazine derivatives in medicinal chemistry cannot be overstated. Their versatility as molecular building blocks has led to numerous patents and commercial drugs. This particular derivative stands out due to its unique combination of structural features that make it an attractive candidate for further exploration.

Future research directions may include exploring analogs of this compound with modified substituents to assess their impact on biological activity. Additionally, investigating its potential use in combination therapies could provide new treatment strategies for complex diseases.

In conclusion, the compound with CAS number 1111290-53-9 and product name 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine represents a promising advancement in medicinal chemistry. Its unique structural features, coupled with preliminary evidence of biological activity, make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this molecule, it holds significant potential for contributing to future therapeutic interventions.

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